molecular formula C7H11N3O B13173233 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B13173233
M. Wt: 153.18 g/mol
InChI Key: YYVOQBCMMSCROT-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
  • 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one
  • 2-(1H-Imidazol-1-yl)ethanol

Uniqueness

2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the amino and ethanone groups provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1-ethylimidazol-2-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4H,2,5,8H2,1H3

InChI Key

YYVOQBCMMSCROT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(=O)CN

Origin of Product

United States

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